tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method involves the use of tert-butyl 2-((trifluoromethyl)amino)methyl)piperidine-1-carboxylate as a starting material. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
- tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H21F3N2O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl 2-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-5-4-6-9(17)8-16-12(13,14)15/h9,16H,4-8H2,1-3H3 |
InChI Key |
KVCZFAHRZKXEML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC(F)(F)F |
Origin of Product |
United States |
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